molecular formula C17H22N2O B346780 N~1~-(4-ethoxybenzyl)-N~4~,N~4~-dimethyl-1,4-benzenediamine

N~1~-(4-ethoxybenzyl)-N~4~,N~4~-dimethyl-1,4-benzenediamine

Cat. No.: B346780
M. Wt: 270.37g/mol
InChI Key: VXVTXRLAPHUATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(4-ethoxybenzyl)-N,N-dimethylbenzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an ethoxybenzyl group attached to a benzene ring, which is further substituted with dimethylamine groups

Properties

Molecular Formula

C17H22N2O

Molecular Weight

270.37g/mol

IUPAC Name

1-N-[(4-ethoxyphenyl)methyl]-4-N,4-N-dimethylbenzene-1,4-diamine

InChI

InChI=1S/C17H22N2O/c1-4-20-17-11-5-14(6-12-17)13-18-15-7-9-16(10-8-15)19(2)3/h5-12,18H,4,13H2,1-3H3

InChI Key

VXVTXRLAPHUATA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)N(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethoxybenzyl)-N,N-dimethylbenzene-1,4-diamine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethoxybenzyl Intermediate: The starting material, 4-ethoxybenzyl chloride, is reacted with an appropriate amine under basic conditions to form the ethoxybenzyl intermediate.

    Substitution Reaction: The ethoxybenzyl intermediate is then subjected to a substitution reaction with N,N-dimethylbenzene-1,4-diamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to yield the final product.

Industrial Production Methods

In an industrial setting, the production of N’-(4-ethoxybenzyl)-N,N-dimethylbenzene-1,4-diamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethoxybenzyl)-N,N-dimethylbenzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxybenzyl group can be replaced by other substituents using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., bromine, chlorine), Nitro compounds

Major Products Formed

    Oxidation: Quinones

    Reduction: Amine derivatives

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

N’-(4-ethoxybenzyl)-N,N-dimethylbenzene-1,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N’-(4-ethoxybenzyl)-N,N-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine
  • N-(4-ethoxybenzyl)-N,N-dimethylbenzene-1,3-diamine
  • N-(4-ethoxybenzyl)-N,N-dimethylbenzene-1,2-diamine

Uniqueness

N’-(4-ethoxybenzyl)-N,N-dimethylbenzene-1,4-diamine is unique due to the specific positioning of the ethoxybenzyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different binding affinities and selectivities for molecular targets compared to similar compounds.

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